molecular formula C17H22N2O3 B13952785 Tert-butyl 4-(2-cyanophenyloxy)-1-piperidinecarboxylate

Tert-butyl 4-(2-cyanophenyloxy)-1-piperidinecarboxylate

Cat. No.: B13952785
M. Wt: 302.37 g/mol
InChI Key: VCUKVBNMEXXRJE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-cyanophenyloxy)-1-piperidinecarboxylate is an organic compound that features a piperidine ring substituted with a tert-butyl ester and a 2-cyanophenyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-cyanophenyloxy)-1-piperidinecarboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and nitrile groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products:

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Products include primary amines.

    Substitution: Products vary depending on the nucleophile used, such as amides or ethers.

Scientific Research Applications

Tert-butyl 4-(2-cyanophenyloxy)-1-piperidinecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-cyanophenyloxy)-1-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison:

Properties

IUPAC Name

tert-butyl 4-(2-cyanophenoxy)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-17(2,3)22-16(20)19-10-8-14(9-11-19)21-15-7-5-4-6-13(15)12-18/h4-7,14H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUKVBNMEXXRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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